Pyrido[2,3-d]pyrimidin-4(1H)-one

Anti-inflammatory Analgesic Gastrointestinal safety

Researchers seeking kinase inhibitors often face scaffold limitations affecting target affinity. Pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 24410-19-3) addresses this via its purine-mimetic [2,3-d] fusion enabling optimal ATP-pocket binding-derivatives achieve single-digit nM IC50 vs Abl kinase, submicromolar cytotoxicity against HepG-2, and outperform doxorubicin in specific assays. • Broad-spectrum antibacterial MIC 0.49-3.9 μg/mL. • Anti-inflammatory activity 50-65% with two-thirds lower ulcerogenic index vs aspirin. • Bulk supply; 97% purity; ambient shipping.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 24410-19-3
Cat. No. B189246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyrimidin-4(1H)-one
CAS24410-19-3
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=NC(=O)C2=C1
InChIInChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11)
InChIKeyXKEBMWRWBWRQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-d]pyrimidin-4(1H)-one: Core Scaffold for Kinase Inhibitors


Pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 24410-19-3) is a fused bicyclic heterocycle with the molecular formula C₇H₅N₃O and a molecular weight of 147.13 g/mol, existing as a white to off-white solid with a melting point of 255–257 °C . This scaffold serves as a versatile core for synthesizing bioactive molecules, particularly kinase inhibitors, due to its ability to mimic purine ATP-binding interactions [1]. It is a key intermediate for developing anticancer, antimicrobial, and anti-inflammatory agents, with derivatives showing potent activity against tyrosine kinases, PI3K, CDK4/6, and EGFR [2].

Core Scaffold Fused pyrido[2,3-d]pyrimidine ring system for kinase inhibitor synthesis
Binding Motif Purine-mimetic ATP-binding pocket design
Research Context Reported in anticancer, antimicrobial, and anti-inflammatory lead optimization

Pyrido[2,3-d]pyrimidin-4(1H)-one: Structural Irreplaceability


The specific [2,3-d] fusion pattern in Pyrido[2,3-d]pyrimidin-4(1H)-one dictates its unique electronic distribution and binding geometry to kinase ATP pockets, which is not replicated by the [3,2-d] regioisomer or pyrrolo[2,3-d]pyrimidine analogs. Studies on CXCR3 receptor antagonists show that replacing the quinazolin-4-one core with Pyrido[2,3-d]pyrimidin-4(1H)-one improved affinity to the nanomolar range, highlighting the importance of the nitrogen placement for optimal receptor interactions [1]. Furthermore, the 4(1H)-one oxidation state provides distinct hydrogen-bonding capabilities and synthetic versatility compared to the 2,4-dione variant, which is primarily explored for PDE4 inhibition rather than kinase targeting [2]. Substitution without considering these structural nuances risks losing potency, selectivity, and synthetic tractability.

Regioisomer Sensitivity
[2,3-d] fusion pattern provides unique kinase pocket binding geometry; [3,2-d] or pyrrolo analogs may shift selectivity
Oxidation State Mismatch
4(1H)-one hydrogen-bonding capability differs from 2,4-dione; the latter often targets PDE4 rather than kinases
Affinity Profile May Not Transfer
Replacing quinazolin-4-one with pyrido[2,3-d]pyrimidin-4(1H)-one can improve receptor affinity, but class-level effect requires per-target validation

Pyrido[2,3-d]pyrimidin-4(1H)-one Performance Benchmarks


Gastrointestinal Safety in Anti-inflammatory Models

A derivative of Pyrido[2,3-d]pyrimidin-4(1H)-one (compound 4b) demonstrated 50% and 65% anti-inflammatory activity while exhibiting an ulcer index that is only one-third of that observed for the reference drugs aspirin and diclofenac [1]. This indicates a significant reduction in gastric damage potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

GI Safety Endpoint
Head-to-head
Ulcer index ~1/3 vs aspirin/diclofenac in rodent model
Reported lower gastric damage in tested derivatives
In vivo rodent anti-inflammatory model; context-dependent
Anti-inflammatory Analgesic Gastrointestinal safety

Broad-Spectrum Antibacterial Potency

The 2-thioxodihydropyrido[2,3-d]pyrimidine derivative 10a exhibited broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 μg/mL [1]. This potency is comparable to many established antibiotic classes and is achieved while maintaining a selectivity index greater than 5.6 against normal colon cells (CCD-33Co), indicating a favorable therapeutic window [1].

Antibacterial MIC
Cross-study
MIC 0.49–3.9 μg/mL (derivative 10a)
Supports antimicrobial screening context
Broth microdilution; selectivity index >5.6 vs normal cells
Antibacterial Antimicrobial MIC

Kinase Inhibition in Anticancer Assays

Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have demonstrated potent inhibition of multiple clinically relevant kinases. For instance, one study reported a derivative with an IC50 of 2.2 nM against purified recombinant Abl tyrosine kinase . In another study, a derivative (compound 5a) showed strong anticancer activity against HepG-2 cells (IC50: 0.3 µM), which was more potent than the standard chemotherapeutic doxorubicin (IC50: 0.6 µM) [1].

Kinase / Cell Assay
Head-to-head
Abl kinase IC₅₀ 2.2 nM; HepG-2 IC₅₀ 0.3 µM vs doxorubicin 0.6 µM
Supports cell-model endpoint review and kinase assay context
MTT assay; purified Abl kinase; derivative-dependent
Kinase inhibition Anticancer IC50

Enhanced GPCR Affinity Over Quinazolinone

In the development of CXCR3 receptor antagonists, replacing the 3H-quinazolin-4-one core with a 3H-pyrido[2,3-d]pyrimidin-4-one core resulted in a substantial improvement in receptor affinity. This structural shift yielded clinical candidates like AMG 487 and NBI-74330, which exhibit nanomolar potency, whereas the quinazolinone-based lead VUF 5834 had only submicromolar affinity [1].

CXCR3 Affinity
Class-level
Nanomolar leads (AMG 487, NBI-74330) vs submicromolar quinazolinone baseline
Supports GPCR lead optimization; scaffold-switch review
Radioligand binding; affinity gain may vary by chemokine receptor
CXCR3 antagonist Receptor binding Lead optimization

Pyrido[2,3-d]pyrimidin-4(1H)-one: Application Scenarios


Oncology Kinase Inhibitor Libraries

Pyrido[2,3-d]pyrimidin-4(1H)-one is ideally suited as a core scaffold for generating focused kinase inhibitor libraries targeting oncology. Its derivatives have demonstrated single-digit nanomolar IC50 values against Abl kinase and submicromolar cytotoxicity against HepG-2 cancer cells, outperforming doxorubicin in specific assays [1]. The scaffold's modular synthesis allows for rapid diversification at multiple positions to explore structure-activity relationships (SAR) and optimize selectivity against panels of tyrosine kinases, CDKs, and PI3K [2].

Novel Antibiotics for Resistant Bacteria

Given the broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL) of certain Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives and their favorable selectivity indices against normal cells [3], this scaffold is a compelling starting point for medicinal chemistry campaigns aimed at developing new antibiotics. Its distinct chemical structure offers a potential mechanism of action orthogonal to existing drug classes, addressing the critical need for agents effective against multidrug-resistant pathogens.

Anti-inflammatory Agents with Reduced GI Toxicity

For programs seeking non-steroidal anti-inflammatory drug (NSAID) alternatives with improved safety margins, Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives present a validated path forward. Compounds based on this core have shown 50–65% anti-inflammatory activity while reducing the ulcerogenic index by two-thirds compared to aspirin and diclofenac [4]. This evidence supports the procurement of this scaffold for developing safer analgesics and anti-inflammatory therapeutics.

CXCR3 Antagonist Lead Optimization

The Pyrido[2,3-d]pyrimidin-4(1H)-one core has successfully replaced quinazolin-4-one in CXCR3 antagonist programs, enabling a leap from submicromolar to nanomolar affinity [5]. This makes it a strategic choice for chemokine receptor drug discovery, where achieving high affinity and selectivity is paramount. Its use is validated by the advancement of related compounds (e.g., AMG 487) into clinical investigation.

Application
Selection Property
Validation Focus
Oncology kinase inhibitor libraries
Multi-site derivatizable scaffold
Kinase panel selectivity; cell-model endpoint review
Antimicrobial screening studies
Broad-spectrum activity context
MIC endpoint; selectivity index review
Anti-inflammatory model studies
GI-safety endpoint profile
Ulcerogenic index comparison in rodent models
GPCR antagonist lead optimization
Scaffold-switch binding affinity
Receptor binding assay; selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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